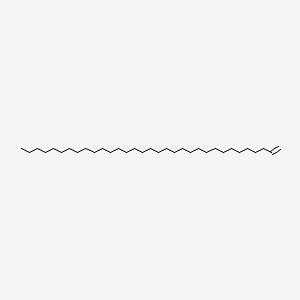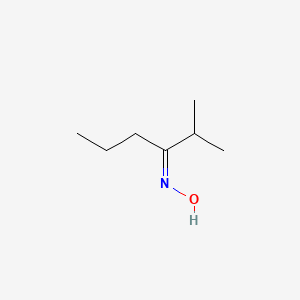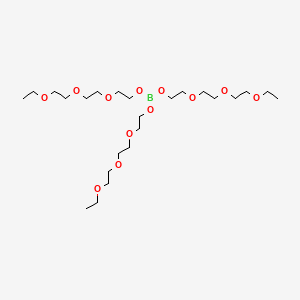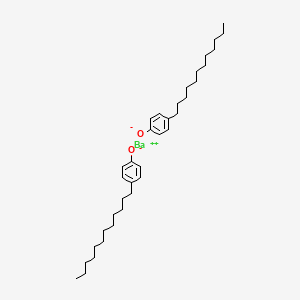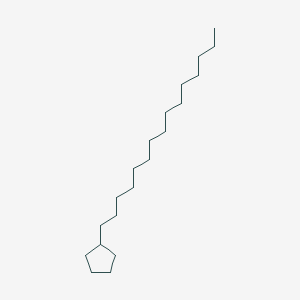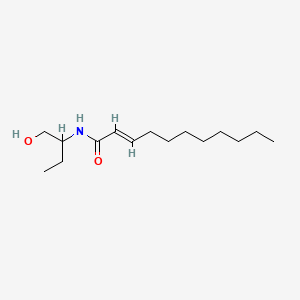
N-(1-(Hydroxymethyl)propyl)undecenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(Hydroxymethyl)propyl)undecenamide: is an organic compound with the molecular formula C15H29NO2 It is characterized by the presence of a hydroxymethyl group attached to a propyl chain, which is further connected to an undecenamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(Hydroxymethyl)propyl)undecenamide typically involves the reaction of undecenoic acid with 1-(hydroxymethyl)propylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Undecenoic Acid+1-(Hydroxymethyl)propylamine→this compound+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically conducted in a solvent such as toluene or ethanol, and the product is purified through techniques like distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: N-(1-(Hydroxymethyl)propyl)undecenamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The double bond in the undecenamide moiety can be reduced to form a saturated amide.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-(1-(Carboxymethyl)propyl)undecenamide.
Reduction: Formation of N-(1-(Hydroxymethyl)propyl)undecanamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(1-(Hydroxymethyl)propyl)undecenamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1-(Hydroxymethyl)propyl)undecenamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the undecenamide moiety can interact with lipid membranes, potentially altering their properties and affecting cellular processes.
Comparaison Avec Des Composés Similaires
- N-(1-(Hydroxymethyl)propyl)decanamide
- N-(1-(Hydroxymethyl)propyl)dodecenamide
- N-(1-(Hydroxymethyl)propyl)octenamide
Comparison: N-(1-(Hydroxymethyl)propyl)undecenamide is unique due to its specific chain length and the presence of a double bond in the undecenamide moiety. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different chain lengths or saturation levels.
Propriétés
Numéro CAS |
94023-78-6 |
|---|---|
Formule moléculaire |
C15H29NO2 |
Poids moléculaire |
255.40 g/mol |
Nom IUPAC |
(E)-N-(1-hydroxybutan-2-yl)undec-2-enamide |
InChI |
InChI=1S/C15H29NO2/c1-3-5-6-7-8-9-10-11-12-15(18)16-14(4-2)13-17/h11-12,14,17H,3-10,13H2,1-2H3,(H,16,18)/b12-11+ |
Clé InChI |
BRMCAMJOAYDCLR-VAWYXSNFSA-N |
SMILES isomérique |
CCCCCCCC/C=C/C(=O)NC(CC)CO |
SMILES canonique |
CCCCCCCCC=CC(=O)NC(CC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


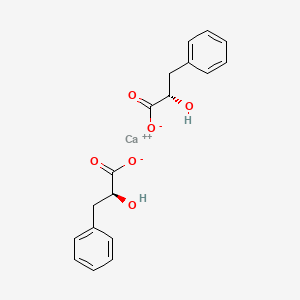

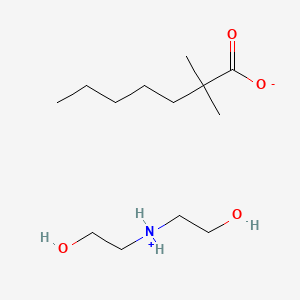
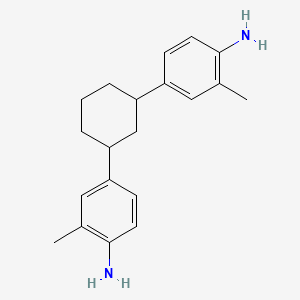

![2-[(4-Aminophenyl)methyl]-6-isopropylaniline](/img/structure/B12659720.png)
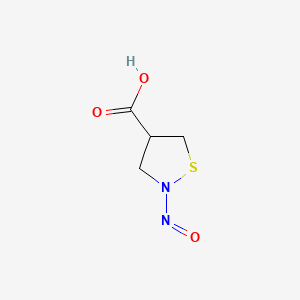
![[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate](/img/structure/B12659740.png)

